molecular formula C10H13ClN2O B2695467 N-(4-amino-2-chlorophenyl)butanamide CAS No. 723327-05-7

N-(4-amino-2-chlorophenyl)butanamide

Cat. No. B2695467
CAS RN: 723327-05-7
M. Wt: 212.68
InChI Key: KHTZUSJKQAGWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-amino-2-chlorophenyl)butanamide” is a compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 . It is also known as Buphenyl.


Molecular Structure Analysis

The InChI code for “N-(4-amino-2-chlorophenyl)butanamide” is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . This indicates the presence of a butanamide group attached to a 4-amino-2-chlorophenyl group.


Physical And Chemical Properties Analysis

“N-(4-amino-2-chlorophenyl)butanamide” has a molecular weight of 212.68 . The compound’s InChI code is 1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14) . More research is needed to provide a detailed physical and chemical properties analysis of this compound.

Scientific Research Applications

Anticonvulsant Activity

N-(4-amino-2-chlorophenyl)butanamide and its derivatives have been extensively studied for their anticonvulsant properties. Progabide, a related compound, acts as a gamma-aminobutyric acid (GABA) receptor agonist, showing a broad spectrum of anticonvulsant activities against seizures. It has been metabolized into active metabolites like SL 75102, gabamide, and GABA, which also enter the brain and exhibit anticonvulsant effects (Worms et al., 1982; Kaplan et al., 1980). These findings support the hypothesis that direct GABA receptor stimulation is an effective means of controlling convulsions of various origins, with progabide and its derivatives showing minor secondary effects compared to commonly used antiepileptics.

Molecular Docking and Bioactivity

Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides has shown these compounds to be effective tyrosinase and melanin inhibitors. Molecular docking and dynamic simulations have demonstrated their potential in the formulation and development of depigmentation drugs, with minimal side effects (Raza et al., 2019). These compounds exhibit promising biological activities, including inhibitory potential against mushroom tyrosinase, highlighting their therapeutic potential.

Electrochemical Applications

The electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from ionic liquids, including those related to N-(4-amino-2-chlorophenyl)butanamide, has been explored as a cost-effective and efficient method. This approach presents a sustainable and safe methodology for H₂O₂ production, utilizing metal-free catalysts for electrochemical synthesis (Fellinger et al., 2012). This research opens up new avenues for the development of cheap and selective catalysts for industrial applications.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZUSJKQAGWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.